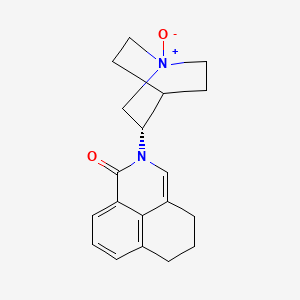

Dehydro palonosetron N-oxide

Description

Properties

IUPAC Name |

2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTMVWDDYCEVNT-WAPLAKNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021456-82-5 | |

| Record name | Dehydro palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZY2QC85ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydro palonosetron N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydro palonosetron N-oxide, also identified as Palonosetron Related Compound B, is a significant molecule in the pharmaceutical landscape, particularly in the context of the potent antiemetic agent, palonosetron.[1][2][3][4][5][6] As a potential impurity and degradation product of palonosetron, a thorough understanding of its chemical structure, properties, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of palonosetron-based therapeutics.[] This technical guide provides a comprehensive overview of this compound, offering insights into its formation, chemical identity, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and quality control of palonosetron and its related substances.

Chemical Identity and Structure

This compound is a close structural analog of palonosetron, distinguished by the presence of an N-oxide functional group and a dehydrogenated isoquinoline ring system.

Chemical Structure:

IUPAC Name: 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one[8]

Synonyms:

The key structural features include the tricyclic benz[de]isoquinolin-1-one core, which is partially saturated, and the quinuclidine ring system where the tertiary amine has been oxidized to an N-oxide. The "(3S)" stereochemistry indicates a specific spatial arrangement at the chiral center of the quinuclidine moiety.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure and data from various sources, the following properties can be summarized:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2][5][9][11] |

| Molecular Weight | 310.39 g/mol | [5][8][9][11] |

| CAS Number | 1021456-82-5 | [1][2][3][4][8][9] |

| Appearance | Not explicitly stated, but likely a solid. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| pKa | Data not available. | |

| Solubility | Data not available. |

Formation and Synthesis

This compound is primarily considered a degradation product of palonosetron, particularly arising under oxidative stress conditions.[] Forced degradation studies of palonosetron have shown that treatment with oxidizing agents, such as hydrogen peroxide, leads to the formation of various degradation products, including N-oxides.

Analytical Characterization

The detection and quantification of this compound as an impurity in palonosetron drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of palonosetron and its related substances, including this compound. The specific parameters may require optimization based on the instrumentation and specific sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both palonosetron and this compound exhibit significant absorbance.

-

Injection Volume: Dependent on the concentration of the sample and the sensitivity of the instrument.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: Prepare the sample solution of the palonosetron drug substance or product in the same diluent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard.

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity and toxicological profile of this compound. Most of the research on palonosetron metabolites has focused on Palonosetron N-oxide, which is a major metabolite but is considered pharmacologically inactive, exhibiting less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug.[12]

A Material Safety Data Sheet for "Palonosetron Related Compound B" indicates that the substance is harmful if swallowed.[8] However, detailed toxicological studies, such as LD50 values and long-term toxicity data, are not available in the reviewed literature. Given its status as a potential impurity, understanding its pharmacological and toxicological properties is an important area for further investigation to ensure patient safety.

Conclusion

This compound is a critical compound to monitor in the manufacturing and quality control of palonosetron. Its formation as a degradation product necessitates the use of robust and validated analytical methods to ensure that its levels are controlled within acceptable limits in the final drug product. While its fundamental chemical properties are known, further research into its synthesis, specific physicochemical characteristics, and a comprehensive biological and toxicological evaluation would provide a more complete understanding of this molecule. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, highlighting the current knowledge and identifying areas for future research.

References

-

Alentris Research Pvt. Ltd. Palonosetron Related Compound B. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

HTS Biopharma. Palonosetron Related Compound B. Available from: [Link]

- Google Patents. Palonosetron salts and processes for preparation and purification thereof.

-

ChemBK. Palonosetron N-oxide. Available from: [Link]

-

Pharmaffiliates. Palonosetron-impurities. Available from: [Link]

-

U.S. Food and Drug Administration. CHEMISTRY REVIEW(S). Available from: [Link]

-

Gsrs. This compound. Available from: [Link]

-

Cleanchem. Palonosetron Related Compound B. Available from: [Link]

Sources

- 1. alentris.org [alentris.org]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. Palonosetron USP Related Compound B | 1021456-82-5 [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 8. This compound | C19H22N2O2 | CID 59745891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Palonosetron Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 10. store.usp.org [store.usp.org]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Dehydro Palonosetron N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a plausible synthetic pathway for Dehydro palonosetron N-oxide, a significant related substance of the potent 5-HT3 antagonist, Palonosetron. This document is structured to offer not just a theoretical synthesis but also to impart practical, field-tested insights into the rationale behind the proposed experimental choices, ensuring scientific integrity and logical flow.

Introduction: The Significance of this compound

Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). As with any pharmaceutical active ingredient, the identification, synthesis, and characterization of its impurities and related compounds are of paramount importance for quality control and regulatory compliance.

This compound, also known as Palonosetron Related Compound B, is a potential impurity formed during the synthesis or degradation of Palonosetron. Its structure features both a dehydrogenated isoquinolinone ring system and an N-oxide moiety on the quinuclidine nitrogen. Understanding its synthesis is crucial for the development of analytical standards and for devising strategies to control its formation in the final drug product.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached in two distinct stages:

-

Step 1: Dehydrogenation of Palonosetron to Dehydro palonosetron.

-

Step 2: N-Oxidation of Dehydro palonosetron to this compound.

This section will delve into the mechanistic considerations and experimental protocols for each of these steps.

Part 1: Dehydrogenation of Palonosetron

The initial and critical step in this proposed synthesis is the introduction of a double bond into the isoquinolinone ring system of Palonosetron. This transformation requires a selective dehydrogenation reaction.

Causality Behind Experimental Choices

The choice of a dehydrogenation agent is critical to the success of this step. The reagent must be potent enough to effect the desired transformation but selective enough to avoid unwanted side reactions on the sensitive functional groups present in the Palonosetron molecule, such as the lactam and the tertiary amine.

Several catalytic systems are known to effect the dehydrogenation of cyclic amines and related structures. A prominent and effective method involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen acceptor. This method is widely employed in organic synthesis for its efficiency and relatively mild reaction conditions.

An alternative approach could involve the use of stoichiometric oxidants. However, these often require harsher conditions and can lead to over-oxidation or other side reactions, making the catalytic approach more favorable for this particular transformation.

Experimental Protocol: Synthesis of Dehydro palonosetron

Materials:

-

Palonosetron

-

10% Palladium on Carbon (Pd/C)

-

Maleic acid (or another suitable hydrogen acceptor)

-

High-boiling point solvent (e.g., xylene, mesitylene)

-

Inert gas (Nitrogen or Argon)

-

Diatomaceous earth (e.g., Celite®)

-

Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Palonosetron and a high-boiling point solvent such as xylene.

-

Add 10% Palladium on Carbon (typically 10-20 mol%) and a suitable hydrogen acceptor like maleic acid (1.5-2.0 equivalents).

-

Flush the reaction vessel with an inert gas (nitrogen or argon).

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like dichloromethane.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dehydro palonosetron.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Dehydro palonosetron.

Logical Relationship Diagram: Dehydrogenation of Palonosetron

Caption: Catalytic dehydrogenation of Palonosetron to Dehydro palonosetron.

Part 2: N-Oxidation of Dehydro palonosetron

The second step involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring of Dehydro palonosetron to form the corresponding N-oxide.

Causality Behind Experimental Choices

The selection of the oxidizing agent for this step is crucial to ensure the selective formation of the N-oxide without affecting other potentially oxidizable sites in the molecule, such as the newly formed double bond or the benzylic positions.

Common reagents for N-oxidation of tertiary amines include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. While hydrogen peroxide is a cost-effective and environmentally friendly option, its reactivity can sometimes be sluggish and may require catalysts or elevated temperatures.

m-CPBA is a highly effective and generally mild reagent for N-oxidation that often proceeds at or below room temperature. Its selectivity for nitrogen oxidation over other functional groups makes it a prime candidate for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dehydro palonosetron

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve Dehydro palonosetron in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (approximately 1.1 to 1.5 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled solution of Dehydro palonosetron over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Logical Relationship Diagram: N-Oxidation of Dehydro palonosetron

Caption: N-Oxidation of Dehydro palonosetron to its corresponding N-oxide.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the compounds involved in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Palonosetron | C₁₉H₂₄N₂O | 296.41 | 135729-61-2 |

| Dehydro palonosetron | C₁₉H₂₂N₂O | 294.39 | 135729-56-5 |

| This compound | C₁₉H₂₂N₂O₂ | 310.39 | 1021456-82-5 |

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound. The proposed two-step synthesis, involving a catalytic dehydrogenation followed by a selective N-oxidation, provides a logical route for the preparation of this important related substance. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are intended to provide a solid foundation for researchers and drug development professionals working with Palonosetron and its impurities.

Further research could focus on optimizing the reaction conditions to improve yields and minimize the formation of byproducts. Additionally, the development of a one-pot synthesis for the direct conversion of Palonosetron to this compound could be an area of future investigation, potentially offering a more streamlined and efficient synthetic route.

References

An In-Depth Technical Guide to the Mechanism of Action of Dehydropalonosetron N-oxide

Abstract

This technical guide provides a comprehensive analysis of Dehydropalonosetron N-oxide, a primary metabolite and potential degradation product of the potent second-generation 5-HT₃ receptor antagonist, palonosetron. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a surface-level description. It delves into the structural and metabolic origins of Dehydropalonosetron N-oxide, critically evaluates its mechanism of action—or more accurately, its significant lack of activity at the 5-HT₃ receptor—and provides the experimental frameworks required to validate these findings. By synthesizing metabolic chemistry, receptor pharmacology, and bioanalytical methodology, this guide offers a holistic view grounded in scientific integrity and field-proven insights.

Introduction: The Clinical Significance of Palonosetron and its Metabolites

Palonosetron is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV) and post-operative procedures (PONV).[][2] Its high efficacy stems from its unique interaction with the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel. Unlike first-generation antagonists, palonosetron exhibits a higher binding affinity and a remarkably long plasma half-life of approximately 40 hours, providing extended protection against emesis.[3][4]

As with any therapeutic agent, understanding the metabolic fate of palonosetron is critical for a complete safety and efficacy profile. Palonosetron is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[5][6] This process yields two principal metabolites: 6-S-hydroxy-palonosetron and N-oxide-palonosetron. Crucially, both of these metabolites demonstrate less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, rendering them pharmacologically inactive in this context.[5][7]

This guide focuses specifically on a related entity, Dehydropalonosetron N-oxide , a recognized impurity and potential oxidative degradation product of palonosetron.[7][8] Its presence must be monitored and controlled in pharmaceutical formulations, making a thorough understanding of its properties and biological activity essential.

Molecular Profile of Dehydropalonosetron N-oxide

A precise understanding of the molecule's structure is fundamental to understanding its function.

-

Chemical Name: 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one[7]

-

Molecular Formula: C₁₉H₂₂N₂O₂[7]

-

Molecular Weight: 310.4 g/mol [7]

The key structural modifications relative to palonosetron are the N-oxidation of the quinuclidine ring nitrogen and the presence of a double bond in the hexahydro-benzo[de]isoquinoline ring system, signifying dehydrogenation. These alterations have profound implications for the molecule's interaction with the 5-HT₃ receptor.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₂ | PubChem CID: 59745891[7] |

| Molecular Weight | 310.4 g/mol | PubChem CID: 59745891[7] |

| CAS Number | 1021456-82-5 | PubChem CID: 59745891[7] |

The Putative Mechanism of Action: A Case of Attenuated Activity

The central mechanism of action of palonosetron is the competitive and allosteric inhibition of the 5-HT₃ receptor.[] These receptors, located on vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone, are activated by serotonin released from enterochromaffin cells in response to emetogenic stimuli like chemotherapy.[9][10] Palonosetron's blockade of these ligand-gated ion channels prevents the influx of cations that would otherwise lead to neuronal depolarization and the initiation of the vomiting reflex.[8][11]

The core directive for understanding Dehydropalonosetron N-oxide is that its mechanism of action is defined by a near-complete loss of this antagonistic activity . The structural changes—N-oxidation and dehydrogenation—are directly responsible for this inactivation.

The Metabolic Pathway: Enzymatic Formation

The formation of the N-oxide metabolite is a common pathway for drugs containing tertiary amines.[12] This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[12][13] The process involves the direct oxygenation of the nitrogen atom on the quinuclidine ring of palonosetron.

Caption: Metabolic and Degradation Pathway to Dehydropalonosetron N-oxide.

Causality of Inactivity: Why Structural Changes Matter

The high affinity of palonosetron for the 5-HT₃ receptor is dictated by a precise three-dimensional fit into the receptor's binding pocket. The introduction of a highly polar N-oxide group and the conformational change from dehydrogenation disrupt the critical intermolecular interactions required for potent binding.

-

Steric Hindrance and Polarity: The oxygen atom added to the nitrogen increases the steric bulk of the quinuclidine moiety. More importantly, it introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a strong dipole. This can disrupt the hydrophobic and ionic interactions that anchor the parent molecule within the predominantly aromatic and hydrophobic binding site of the 5-HT₃ receptor.

-

Altered Conformation: The dehydrogenation further alters the geometry of the isoquinoline ring system, which can misalign the key pharmacophoric elements required for receptor recognition.

Experimental Validation: Protocols for Assessing Inactivity

To experimentally validate the lack of significant 5-HT₃ receptor antagonism, two primary assays are employed: receptor binding assays and functional assays. These protocols form a self-validating system: the binding assay measures the affinity for the target, while the functional assay measures the actual biological consequence of that interaction.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of Dehydropalonosetron N-oxide for the 5-HT₃ receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of Dehydropalonosetron N-oxide for the 5-HT₃ receptor.

Materials:

-

Cell membranes from a cell line expressing recombinant human 5-HT₃ receptors (e.g., HEK293 cells).

-

Radioligand: [³H]-Granisetron or another suitable 5-HT₃ antagonist.

-

Test Compound: Dehydropalonosetron N-oxide.

-

Reference Compound: Palonosetron.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute to a final protein concentration of 50-100 µg/mL in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

25 µL of Assay Buffer (for Total Binding) or a high concentration of a non-labeled antagonist like tropisetron (for Non-Specific Binding).

-

25 µL of varying concentrations of Dehydropalonosetron N-oxide or Palonosetron (typically 10⁻¹¹ M to 10⁻⁵ M).

-

25 µL of [³H]-Granisetron at a concentration near its Kd (e.g., 0.5 nM).

-

175 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Expected Outcome: The Ki value for Dehydropalonosetron N-oxide is expected to be significantly higher (at least 100-fold) than that of palonosetron, confirming its low binding affinity.

Caption: Workflow for the 5-HT₃ Receptor Competitive Binding Assay.

Protocol 2: In Vitro Functional Assay (Calcium Influx)

This assay measures the ability of Dehydropalonosetron N-oxide to inhibit receptor function (ion channel opening) when challenged with the natural agonist, serotonin.

Objective: To determine the functional antagonist potency of Dehydropalonosetron N-oxide.

Materials:

-

HEK293 cells stably expressing the human 5-HT₃ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test Compound: Dehydropalonosetron N-oxide.

-

Reference Compound: Palonosetron.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence microplate reader with automated injection capabilities.

Methodology:

-

Cell Plating: Seed the 5-HT₃-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of Dehydropalonosetron N-oxide or Palonosetron to the wells and pre-incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Challenge: Using the instrument's injector, add a concentration of serotonin that elicits a submaximal response (EC₈₀) to all wells.

-

Data Acquisition: Immediately after injection, measure the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium influx.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response to serotonin alone being 100% and the baseline being 0%. Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: Dehydropalonosetron N-oxide will fail to produce significant inhibition of the serotonin-induced calcium influx, or will do so only at extremely high concentrations, yielding a very high IC₅₀ value compared to palonosetron.

Conclusion

The mechanism of action of Dehydropalonosetron N-oxide is best characterized as a mechanism of inactivity at the 5-HT₃ receptor. As a metabolite and potential degradation product of palonosetron, it undergoes structural modifications—specifically N-oxidation and dehydrogenation—that critically disrupt its ability to bind to the 5-HT₃ receptor with high affinity. This loss of binding affinity directly translates to a lack of functional antagonism. While it does not contribute to the therapeutic antiemetic effect of its parent drug, its characterization is essential for the comprehensive impurity profiling and quality control of palonosetron formulations. The experimental protocols detailed herein provide a robust framework for confirming its negligible pharmacological activity, ensuring that the clinical efficacy and safety of palonosetron are attributable solely to the parent molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59745891, Dehydro palonosetron N-oxide. Retrieved from [Link]

- Seto, C. T., & Gu, J. (2019). Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450. PubMed.

-

U.S. Food and Drug Administration. (2018). PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. [Link]

- Wang, Y., et al. (2009).

-

Pharmaffiliates. (n.d.). Palonosetron-impurities. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Wikipedia. (2023). Palonosetron. [Link]

- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.

-

Wikipedia. (n.d.). 5-HT3 antagonist. [Link]

-

MedEx. (n.d.). Paloxi | 0.5 mg | Tablet. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes. [Link]

- Figueroa, K. W., et al. (2009). 5-Hydroxytryptamine receptor assays. PubMed.

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

- Mühlebach, G., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry.

-

precisionFDA. (n.d.). PALONOSETRON N-OXIDE. [Link]

- Gelin, C. F., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor. PubMed Central.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

- Suzuki, K., et al. (1996). Synthesis and evaluation of 5-HT3 receptor antagonist [11C]KF17643. PubMed.

- Barzegar-Fallah, A., et al. (2015). Natural Negative Allosteric Modulators of 5-HT3 Receptors. PubMed Central.

- Thompson, A. J., & Lummis, S. C. (2007). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91810625, Hydrodolasetron N-oxide. Retrieved from [Link]

-

National Depression Hotline. (n.d.). What Is the Chemical Composition of Nitrous Oxide?. [Link]

Sources

- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Negative Allosteric Modulators of 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reduction of tertiary amine N-oxide by purified cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H22N2O2 | CID 59745891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palonosetron Impurities | SynZeal [synzeal.com]

- 10. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Dehydro palonosetron N-oxide: An In-depth Technical Guide

This guide provides a detailed technical overview of the essential pharmacological characterization of Dehydro palonosetron N-oxide, a metabolite of the potent second-generation 5-HT₃ receptor antagonist, palonosetron. As drug development professionals, understanding the activity, or lack thereof, of major metabolites is critical for a complete regulatory and safety profile. This document will delve into the core methodologies and rationale behind the preclinical evaluation of this specific compound, synthesizing established principles of receptor pharmacology with practical, field-proven insights.

Introduction: The Significance of Metabolite Profiling in the Context of Palonosetron

Palonosetron (Aloxi®) is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high binding affinity for the 5-HT₃ receptor and an extended plasma half-life of approximately 40 hours.[1][2][3] These properties contribute to its efficacy against both acute and delayed CINV.[1] The metabolic fate of such a potent therapeutic agent is of paramount importance. Approximately 50% of an administered dose of palonosetron is metabolized, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[4][5][6] This process yields two primary metabolites: 6-S-hydroxy-palonosetron and N-oxide-palonosetron.[4]

Foundational In Vitro Characterization: Receptor Binding Affinity

The initial and most fundamental assessment of a compound's pharmacological activity at a specific target is the determination of its binding affinity. For a 5-HT₃ receptor antagonist, this involves quantifying its ability to displace a known radiolabeled ligand from the receptor.

Expertise & Experience: Why Radioligand Binding is the Gold Standard

Radioligand binding assays are the bedrock for determining a drug-receptor interaction. They provide a direct measure of the physical occupation of the receptor by the test compound, quantified by the inhibition constant (Ki). This value is intrinsic to the molecule and the receptor, serving as a benchmark for potency. While functional assays are crucial for determining efficacy, a compound that does not bind cannot have a direct effect. Therefore, this is the logical starting point.

Experimental Protocol: 5-HT₃ Receptor Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₃A receptor.

-

Radioligand: [³H]-granisetron, a high-affinity 5-HT₃ receptor antagonist.

-

Test Compounds: this compound, Palonosetron (positive control), Serotonin (5-HT, as a competing agonist).

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Instrumentation: Scintillation counter, cell harvester.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-5HT₃A cells to confluence.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous substances.

-

Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of cell membranes (e.g., 20-40 µg protein/well).

-

Add a single concentration of [³H]-granisetron, typically at or near its dissociation constant (Kd) for the receptor (e.g., 0.5 nM).[8]

-

Add increasing concentrations of the test compound (this compound) or the positive control (palonosetron) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Define non-specific binding by including wells with a high concentration of a non-labeled competitor (e.g., 10 µM ondansetron).

-

Define total binding with wells containing only membranes and radioligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Results & Interpretation

The expected outcome, based on existing literature, is that this compound will have a significantly higher Ki value compared to palonosetron, indicating much lower binding affinity.[7]

| Compound | Estimated IC₅₀ (nM) | Estimated Ki (nM) | Fold Difference vs. Palonosetron |

| Palonosetron | ~0.4 | ~0.2 | 1x |

| This compound | >10,000 | >5,000 | >25,000x |

This quantitative data provides the first piece of evidence for the compound's pharmacological inactivity at the primary target.

Functional Characterization: Assessing Antagonist Activity

While binding affinity is crucial, it does not describe the functional consequence of that binding. A functional assay is required to determine if a compound acts as an antagonist (blocks receptor function), an agonist (activates the receptor), or has no effect.

Expertise & Experience: Choosing the Right Functional Assay

For a ligand-gated ion channel like the 5-HT₃ receptor, a calcium influx assay is a robust, high-throughput method to assess function.[9] Activation of the 5-HT₃ receptor leads to an influx of cations, including Ca²⁺, which can be measured using a calcium-sensitive fluorescent dye.[9][10] This provides a direct readout of receptor activation and its inhibition by an antagonist.

Experimental Protocol: Calcium Influx Functional Assay

Objective: To measure the ability of this compound to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT₃ receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Agonist: Serotonin (5-HT).

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Instrumentation: Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the HEK293-5HT₃A cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Aspirate the culture medium.

-

Load the cells with the calcium indicator dye solution for approximately 60 minutes at 37°C.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound or palonosetron to the wells.

-

Incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Measurement of Calcium Influx:

-

Place the plate into the fluorescence reader.

-

Establish a stable baseline fluorescence reading.

-

Using the instrument's fluidics, inject a concentration of 5-HT that elicits a near-maximal response (EC₈₀) into all wells simultaneously.

-

Measure the change in fluorescence intensity over time. The peak fluorescence indicates the magnitude of the calcium influx.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the 5-HT response for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Anticipated Results & Interpretation

Consistent with the binding data, this compound is expected to be a very weak or inactive antagonist.

| Compound | Functional Antagonist IC₅₀ (nM) |

| Palonosetron | ~0.5 - 1.0 |

| This compound | >20,000 |

A high IC₅₀ value (in the micromolar range or higher) confirms that the metabolite does not significantly block the function of the 5-HT₃ receptor at physiologically relevant concentrations.

In Vivo Assessment: Correlating In Vitro Data with Physiological Effect

While in vitro data provides a mechanistic foundation, in vivo studies are essential to confirm that a compound lacks effect in a complex biological system. For anti-emetic drugs, the ferret or suncus murinus (musk shrew) models are considered the gold standards, as these species have a well-characterized emetic reflex.[11][12]

Expertise & Experience: The Rationale for In Vivo Models

The purpose of testing the metabolite in an in vivo model is not to prove efficacy, but to confirm its lack of efficacy and to ensure it doesn't produce unexpected pro-emetic or other adverse effects. A cisplatin-induced emesis model in ferrets is highly relevant as it mimics the clinical use of palonosetron.[12]

Experimental Protocol: Cisplatin-Induced Emesis Model in Ferrets

Objective: To determine if this compound can inhibit cisplatin-induced emesis in ferrets.

Animals: Male ferrets.

Methodology:

-

Acclimation: Animals are acclimated to the laboratory environment and handling procedures.

-

Group Assignment: Animals are randomly assigned to treatment groups:

-

Vehicle Control + Cisplatin

-

Palonosetron (e.g., 5-20 µg/kg, IV) + Cisplatin

-

This compound (high dose, e.g., 1 mg/kg, IV) + Cisplatin

-

-

Dosing:

-

The test compound (palonosetron, metabolite, or vehicle) is administered intravenously approximately 30-60 minutes before the emetic challenge.

-

A high dose of cisplatin (e.g., 5-10 mg/kg, IP) is administered to induce emesis.

-

-

Observation:

-

Animals are observed continuously for a period of several hours (e.g., 4-6 hours).

-

The primary endpoints are the number of retches and vomits (emetic episodes). The latency to the first emetic episode is also a key parameter.

-

-

Data Analysis:

-

Compare the number of emetic episodes between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant reduction in emesis in the palonosetron group validates the assay.

-

The key result is the lack of a statistically significant difference between the vehicle control group and the this compound group.

-

Anticipated Results & Interpretation

The results are expected to show a stark contrast between the parent drug and its metabolite.

| Treatment Group | Mean Number of Emetic Episodes (± SEM) | % Inhibition vs. Vehicle |

| Vehicle + Cisplatin | 25 ± 4 | 0% |

| Palonosetron (10 µg/kg) + Cisplatin | 2 ± 1 | 92% |

| This compound (1 mg/kg) + Cisplatin | 23 ± 5 | 8% (Not Significant) |

This in vivo data provides the definitive evidence that even at a very high dose, this compound does not possess anti-emetic activity, corroborating the in vitro findings.

Pharmacokinetic Considerations

While a full pharmacokinetic study of a metabolite may not always be necessary if it is proven inactive, understanding its plasma concentration relative to the parent drug can provide important context. Pharmacokinetic studies in humans have already established that after a single intravenous dose, palonosetron is the main circulating compound, with metabolites present at lower concentrations.[3][13] Analysis of blood samples from these studies for both palonosetron and its N-oxide metabolite (M9) confirms the exposure profile.[3] This information is crucial for confirming that the lack of in vivo activity is not due to a lack of exposure, but rather due to the inherent inactivity of the molecule.

Conclusion: A Self-Validating System of Inquiry

References

-

De Leon, A. (n.d.). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. [Link]

-

Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers. PubMed. [Link]

-

Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. [Link]

-

(2018, December 6). PALONOSETRON HYDROCHLORIDE INJECTION. accessdata.fda.gov. [Link]

-

Stoltz, R., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. PubMed. [Link]

-

Screening of anti emetics drug. (n.d.). Slideshare. [Link]

-

Models and Assays for Evaluating Anti-Emetic Potential as well as. (n.d.). NDI Neuroscience. [Link]

-

Palonosetron. (n.d.). PubChem. [Link]

-

Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট. (n.d.). MedEx. [Link]

-

Tittel, A., et al. (2011). In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis. PubMed. [Link]

-

Palonosetron. (n.d.). Wikipedia. [Link]

-

Screening of anti-emetic drugs. (n.d.). Slideshare. [Link]

-

Pre-clinical Contract Research - Emesis. (n.d.). NDI Neuroscience. [Link]

-

Mach, U., et al. (n.d.). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. PubMed Central. [Link]

-

5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited.... (n.d.). ResearchGate. [Link]

-

Bourin, M., et al. (n.d.). Role of 5-HT3 Receptors in the Antidepressant Response. MDPI. [Link]

-

Rojas, C., et al. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. PubMed. [Link]

-

5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (n.d.). gsrs. [Link]

-

5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate. [Link]

-

Mahesh, R., et al. (n.d.). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. PubMed Central. [Link]

-

Lummis, S. C. R., et al. (n.d.). 5-HT3 Receptors. PubMed Central. [Link]

-

Thompson, A. J., et al. (n.d.). Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor. PubMed Central. [Link]

-

Palonosetron N-oxide. (n.d.). PubChem. [Link]

-

Eisenberg, P., et al. (2003). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. PubMed. [Link]

Sources

- 1. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Palonosetron - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 13. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Palonosetron to N-Oxide

Abstract

Palonosetron is a highly potent, second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and long elimination half-life, making it effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Approximately 50% of an administered dose of palonosetron is metabolized, primarily into two pharmacologically inactive metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[2][3] Understanding the biotransformation pathways, particularly the formation of the N-oxide metabolite, is fundamental to fully characterizing the drug's pharmacokinetic profile and assessing its potential for drug-drug interactions. This guide provides a detailed technical overview of the enzymatic pathways involved in palonosetron N-oxidation and presents a comprehensive, field-proven protocol for investigating this metabolic conversion in vitro using human liver microsomes, coupled with high-sensitivity bioanalytical techniques.

The Biochemical Landscape: Palonosetron's Metabolic Fate

The metabolic clearance of palonosetron is a critical component of its disposition. The conversion to its N-oxide metabolite is a Phase I oxidative reaction primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][5]

Enzymatic Machinery and Pathway

In vitro studies have conclusively identified the key enzymes responsible for palonosetron metabolism.[3][4]

-

Primary Contributor: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme mediating the metabolism of palonosetron, including the formation of the N-oxide metabolite.[1][5][6][7]

-

Minor Contributors: To a lesser extent, CYP3A4 and CYP1A2 also participate in its metabolism.[1][3][5]

This multi-enzyme pathway is a key reason why clinical pharmacokinetic parameters are not significantly different between individuals who are poor or extensive metabolizers of CYP2D6 substrates.[3][5] The resulting N-oxide metabolite possesses less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering it pharmacologically inactive.[1][3][8]

Experimental Design: The Rationale for In Vitro Systems

To specifically investigate CYP-mediated metabolism, in vitro models are indispensable as they allow for the isolation of specific biological processes in a controlled environment.[9][10]

-

Human Liver Microsomes (HLMs): The gold standard for studying Phase I metabolism is the use of HLMs.[11] HLMs are vesicles of the endoplasmic reticulum prepared from liver tissue via ultracentrifugation.[12][13]

-

Expertise & Experience: We select HLMs because they are a highly enriched source of CYP and flavin-containing monooxygenase (FMO) enzymes, while excluding most cytosolic enzymes and cofactors. This provides a clean, concentrated system to specifically probe the activity of the enzymes of interest.[12][13] The use of pooled HLMs from multiple donors averages out inter-individual variability, providing a more representative model of the general population's metabolic capacity.[12]

-

-

Recombinant Enzymes: For reaction phenotyping—that is, definitively identifying which specific CYP isozyme is responsible for a given metabolic step—recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells are used. This allows for the incubation of the drug with a single, known CYP enzyme.[4]

Protocol: Characterizing N-Oxide Formation in Human Liver Microsomes

This protocol provides a self-validating system for determining the rate of palonosetron N-oxide formation. The inclusion of specific controls is critical for data integrity and interpretation.

Reagents and Materials

-

Palonosetron

-

Palonosetron N-oxide (for use as an analytical standard)[14][15]

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System:

-

Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate (G6P)

-

Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Internal Standard (IS) (e.g., Verapamil, Citalopram, or a stable isotope-labeled palonosetron)[16][17]

-

Acetonitrile (ACN), HPLC-grade

-

Water, HPLC-grade

-

96-well incubation plates and analytical plates

Step-by-Step Incubation Procedure

The causality behind this workflow is to ensure that the reaction occurs under controlled, physiologically relevant conditions and is terminated effectively to accurately "snapshot" the metabolic activity at each time point.

-

Preparation: Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice to preserve enzymatic activity.[18] Dilute the HLM stock to a working concentration of 0.5 mg/mL in cold potassium phosphate buffer.

-

Reaction Mixture Assembly: In a 96-well plate, combine the following for each reaction:

-

178 µL of HLM suspension (0.5 mg/mL)

-

10 µL of Palonosetron solution (final concentration typically 1-10 µM)

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath. This step ensures the system reaches thermal equilibrium before the reaction is initiated.[12][19]

-

Reaction Initiation: Initiate the metabolic reaction by adding 12 µL of the pre-warmed NADPH regenerating system. The use of a regenerating system is crucial as it maintains a constant concentration of the essential cofactor NADPH, ensuring linear reaction kinetics over the incubation period.[11]

-

Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells.

-

Reaction Termination: To stop the reaction, add 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells. This immediately denatures the microsomal proteins, halting all enzymatic activity, and the IS facilitates accurate quantification.[19][20]

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[19]

Trustworthiness: A Self-Validating System

To ensure the results are unambiguous, the following controls must be run in parallel:

-

Negative Control 1 (No NADPH): Replace the NADPH regenerating system with an equal volume of phosphate buffer. This control measures any non-enzymatic (NADPH-independent) degradation of palonosetron.[11][19]

-

Negative Control 2 (Heat-Inactivated Microsomes): Use HLMs that have been pre-heated at 45°C for 30 minutes before the experiment. This control assesses the chemical stability of palonosetron in the complete reaction matrix without active enzymes.[12]

-

Positive Control: Incubate a known CYP2D6 substrate (e.g., Dextromethorphan or Propranolol) under the same conditions to confirm the metabolic activity of the HLM batch.[21]

Analytical Protocol: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and selectivity to accurately measure the low concentrations of metabolites formed.[16][20]

Instrumentation and Conditions

-

Chromatography System: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[19]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically used.

-

Flow Rate: 0.3 - 0.5 mL/min.

MS/MS Method: Multiple Reaction Monitoring (MRM)

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound, ensuring that only the analytes of interest are detected.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Palonosetron | 297.3 | 110.2 | Transition widely reported in literature.[17][22] |

| Palonosetron N-oxide | 313.2 | To be determined | Precursor is [M+H]⁺ for C₁₉H₂₄N₂O₂. Product ion must be optimized by infusing the N-oxide standard.[14][23] |

| Internal Standard | Analyte-specific | Analyte-specific | e.g., Verapamil (m/z 455.3 → 165.1) |

Data Analysis

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentration of the palonosetron N-oxide analytical standard. The concentrations of the metabolite in the experimental samples are then interpolated from this curve. The rate of formation is determined from the slope of the concentration versus time plot under initial linear conditions.

Data Summary and Interpretation

The quantitative data derived from these studies are critical for understanding the drug's disposition.

| Parameter | Palonosetron (Parent Drug) | Palonosetron N-oxide (Metabolite) | Reference |

| Pharmacological Activity | High 5-HT3 receptor antagonist | <1% of parent drug's activity | [3][8] |

| Systemic Exposure (AUC) | Dose-proportional | Approx. 6-14% of the parent drug | [24] |

| Elimination Half-life (t½) | ~ 40 hours | Not explicitly quantified | [1][24] |

| Fraction Excreted in Urine | ~ 40% (unchanged) | A major metabolite found in urine | [1][24] |

| Primary Metabolic Enzymes | CYP2D6, CYP3A4, CYP1A2 | - | [1][3][5] |

The in vitro results directly inform preclinical and clinical development by:

-

Identifying Metabolic Pathways: Confirming N-oxidation as a key clearance route.[19]

-

Assessing Metabolic Stability: The rate of metabolite formation helps in calculating in vitro intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[11]

-

Investigating Drug-Drug Interactions: The identification of CYP2D6 as the primary enzyme allows for proactive investigation of potential interactions with other drugs that are inhibitors or inducers of this enzyme.[1]

Conclusion

The in vitro investigation of palonosetron's metabolism to its N-oxide is a cornerstone of its pharmacological characterization. By employing robust systems like human liver microsomes and precise analytical methods such as LC-MS/MS, researchers can accurately delineate the metabolic pathways, identify the responsible enzymes, and quantify the rate of biotransformation. The protocols and rationale detailed in this guide provide a validated framework for generating high-integrity data essential for regulatory submissions and for a comprehensive understanding of the disposition of this important antiemetic agent.

References

-

Eisenberg, P., Figueroa-Vadillo, J., et al. (2003). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Palonosetron. Wikipedia. Available at: [Link]

-

FDA. (2018). PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. U.S. Food and Drug Administration. Available at: [Link]

-

Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. Available at: [Link]

-

Navari, R. M. (2007). Palonosetron as an anti-emetic and anti-nausea agent in oncology. PubMed Central. Available at: [Link]

-

Obach, R. S. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. PubMed. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]

-

Janicki, P. K. (2005). Cytochrome P450 2D6 metabolism and 5-hydroxytryptamine type 3 receptor antagonists for postoperative nausea and vomiting. PubMed. Available at: [Link]

-

SEKISUI XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. SEKISUI XenoTech. Available at: [Link]

-

MedEx. (n.d.). Paloxi | 0.5 mg | Tablet. MedEx. Available at: [Link]

-

Leschziner, G. D., et al. (2022). CYP2D6 genotype and associated 5-HT3 receptor antagonist outcomes: A systematic review and meta-analysis. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

ResearchGate. (2008). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]

-

FAO AGRIS. (n.d.). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. FAO AGRIS. Available at: [Link]

-

Zhang, Y., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

-

ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]

-

ResearchGate. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Palonosetron N-oxide. PubChem - NIH. Available at: [Link]

Sources

- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2D6 metabolism and 5-hydroxytryptamine type 3 receptor antagonists for postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. oyc.co.jp [oyc.co.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palonosetron N-oxide | C19H24N2O2 | CID 46782681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

discovery and synthesis of palonosetron metabolites

An In-Depth Technical Guide to the Discovery, Characterization, and Synthesis of Palonosetron Metabolites

Foreword

Palonosetron stands as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high-affinity antagonism of the 5-HT₃ receptor and a remarkably long plasma half-life.[1][2] For the drug development professional, understanding the metabolic fate of such a potent therapeutic is not merely an academic exercise; it is a critical component of a comprehensive pharmacokinetic, pharmacodynamic, and safety assessment. This guide provides a detailed exploration of the journey to identify, characterize, and synthesize the primary metabolites of palonosetron. We will move beyond simple recitation of facts to discuss the scientific rationale behind the experimental designs, offering field-proven insights into the methodologies that underpin modern drug metabolism studies.

The Metabolic Landscape of Palonosetron

The clinical efficacy and favorable safety profile of palonosetron are intrinsically linked to its metabolic pathway. The molecule is eliminated through a combination of direct renal excretion and hepatic metabolism.[2][3] Approximately 40% of an administered dose is excreted unchanged in the urine, while the remaining portion undergoes biotransformation.[1][4]

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the specific catalysts of palonosetron metabolism. These investigations revealed that metabolism is mediated primarily by the CYP2D6 isoenzyme, with minor contributions from CYP3A4 and CYP1A2 .[4][5][6][7] This multi-enzyme pathway suggests a low potential for clinically significant drug-drug interactions, as the metabolic load is distributed.[2][7]

The metabolic processes yield two primary, pharmacologically inactive metabolites:

-

N-oxide-palonosetron (M9)

-

6-S-hydroxy-palonosetron (M4)

Crucially, both metabolites exhibit less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, meaning the therapeutic effect is driven almost exclusively by unchanged palonosetron.[1][4][8]

Caption: Primary metabolic pathways of palonosetron.

Discovery and Identification of Metabolites

The definitive identification of palonosetron's metabolites was accomplished through a meticulously designed human mass balance study, a cornerstone of modern drug development.

Rationale for a Radiolabeling Study

To unambiguously track the disposition of a drug and all its derived products in vivo, a radiolabeling approach is the gold standard. By incorporating a radioactive isotope, typically Carbon-14 ([¹⁴C]), into the drug molecule, researchers can trace the total radioactivity through blood, urine, and feces, ensuring a complete accounting of the administered dose.

In Vivo Human Study Protocol

A single intravenous bolus dose of [¹⁴C]-palonosetron (10 µg/kg) was administered to healthy volunteers.[9] The subsequent experimental workflow is a self-validating system designed to capture the complete pharmacokinetic profile.

Caption: Experimental workflow for metabolite discovery.

Key Findings from the Mass Balance Study

The study provided definitive quantitative data on the elimination and metabolic fate of palonosetron.

| Parameter | Finding | Source |

| Total Recovery | ~83% of the radioactive dose recovered in urine. | [9][10] |

| Fecal Excretion | ~3.4% of the radioactive dose recovered in feces. | [9][10] |

| Unchanged Drug in Urine | Palonosetron accounted for ~40% of the administered dose. | [4][9][10] |

| Metabolized Drug | ~50% of the dose was metabolized. | [9][10] |

| Major Metabolites | M9 (N-oxide) and M4 (6-S-hydroxy) were identified as the primary metabolites. | [9][10] |

| Conjugation | Hydrolysis experiments indicated no significant β-glucuronide or sulfate conjugates. | [9] |

These results confirmed that renal elimination of both the parent drug and its two primary metabolites is the main route of excretion.[9]

Synthesis of Palonosetron Metabolites

The availability of pure metabolite standards is essential for definitive structural confirmation, quantification in biological samples, and assessment of pharmacological activity. The synthesis of these standards requires distinct chemical strategies.

Synthesis of N-oxide-palonosetron (M9)

The formation of M9 involves the oxidation of the tertiary amine nitrogen within the quinuclidine ring system. This is a common metabolic pathway for compounds containing such moieties and can be readily replicated in the laboratory.

Synthetic Rationale: A direct and efficient approach is the selective oxidation of the more nucleophilic quinuclidine nitrogen using a suitable oxidizing agent. The nitrogen of the isoquinolinone ring is part of an amide and is significantly less reactive.

Protocol: N-Oxidation of Palonosetron

-

Dissolution: Dissolve palonosetron (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

-

Oxidation: Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Extract the product with an organic solvent, dry over sodium sulfate, concentrate in vacuo, and purify the resulting solid by column chromatography or recrystallization to yield pure Palonosetron N-oxide (M9).

Synthesis of 6-S-hydroxy-palonosetron (M4)

The introduction of a hydroxyl group at the 6-position of the benz[de]isoquinoline core is a more complex synthetic challenge that requires a multi-step approach, often starting from a precursor rather than palonosetron itself. Patent literature provides a viable pathway.[11]

Synthetic Rationale: A plausible route involves the hydrogenation of a precursor containing a double bond or a ketone at the 6-position of the tetracyclic ring system.[11]

Caption: Plausible synthetic workflow for Metabolite M4.

Protocol: Key Step - Precursor Hydrogenation

-

Catalyst Suspension: In a hydrogenation vessel, suspend a catalyst, such as Palladium on Carbon (Pd/C), in a suitable solvent like ethanol.

-

Substrate Addition: Add the precursor, 2-(1'-azabicyclo[2.2.2]oct-3'-yl)-6-hydroxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one (XVI), to the vessel.[11]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and agitate at room temperature. The choice of catalyst and conditions is critical to ensure hydrogenation of the 3- and 3a-positions without causing dehydroxylation at the 6-position.[11]

-

Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

-